molecular formula C26H19N3O5 B11547582 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Cat. No. B11547582
M. Wt: 453.4 g/mol
InChI Key: ZVSOFEIBPLAQAL-PKAZHMFMSA-N
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Description

2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate is a complex organic compound that features a naphthalene ring, a hydrazone linkage, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate typically involves the following steps:

    Formation of the Hydrazone: The reaction between naphthalen-1-ylacetic acid and hydrazine hydrate forms the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate involves its interaction with molecular targets through its hydrazone linkage and aromatic rings. The hydrazone linkage can form reversible covalent bonds with biological targets, making it a potential inhibitor of enzymes. The aromatic rings can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(Z)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate
  • 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-nitrobenzoate
  • 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 2-{(Z)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene ring and the nitrobenzoate ester makes it a versatile compound for various applications in research and industry .

properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

[2-[(Z)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H19N3O5/c30-25(16-20-9-5-8-18-6-1-3-10-23(18)20)28-27-17-21-7-2-4-11-24(21)34-26(31)19-12-14-22(15-13-19)29(32)33/h1-15,17H,16H2,(H,28,30)/b27-17-

InChI Key

ZVSOFEIBPLAQAL-PKAZHMFMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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